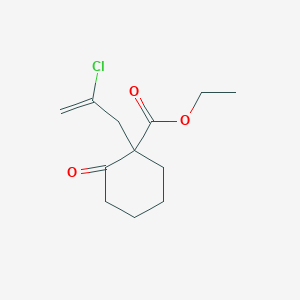
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is a chemical compound with the molecular formula C12H17ClO3. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a chloro-propenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The chloro-propenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, methyl ester
- Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, propyl ester
- Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, butyl ester
Uniqueness
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.
Properties
CAS No. |
92825-41-7 |
|---|---|
Molecular Formula |
C12H17ClO3 |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
ethyl 1-(2-chloroprop-2-enyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO3/c1-3-16-11(15)12(8-9(2)13)7-5-4-6-10(12)14/h2-8H2,1H3 |
InChI Key |
DWSOFFFCWYOOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















